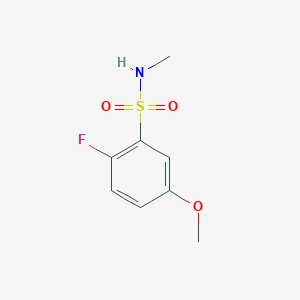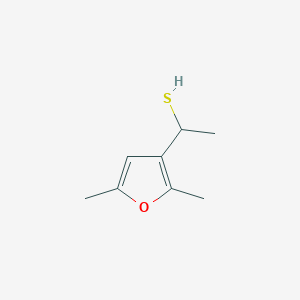
2-Methyl-1-propylcyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It features a cyclopentane ring substituted with a methyl group, a propyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of a strong base such as sodium hydride (NaH) to deprotonate the cyclopentanone, followed by the addition of an alkyl halide to introduce the propyl group. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation and subsequent oxidation steps. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .
化学反応の分析
Types of Reactions: 2-Methyl-1-propylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl and propyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: 2-Methyl-1-propylcyclopentane-1-carboxylic acid
Reduction: 2-Methyl-1-propylcyclopentane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Methyl-1-propylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-Methyl-1-propylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme-catalyzed reactions, where the compound acts as a substrate for aldehyde dehydrogenases. The enzyme catalyzes the oxidation of the aldehyde to a carboxylic acid, which is then further metabolized in cellular pathways .
類似化合物との比較
Cyclopentane-1-carbaldehyde: Lacks the methyl and propyl substituents, making it less sterically hindered and more reactive.
2-Methylcyclopentane-1-carbaldehyde: Similar structure but lacks the propyl group, resulting in different chemical properties and reactivity.
1-Propylcyclopentane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.
Uniqueness: 2-Methyl-1-propylcyclopentane-1-carbaldehyde is unique due to the presence of both methyl and propyl groups on the cyclopentane ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its applications in various fields, from chemistry to industry .
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
2-methyl-1-propylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-6-10(8-11)7-4-5-9(10)2/h8-9H,3-7H2,1-2H3 |
InChIキー |
UQOZJAXJPOIVTL-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCCC1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)


![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)

![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)




![1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13311335.png)
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)

